5-Bromo-n-isopropylpyridine-3-sulfonamide

Lipophilicity ADME Medicinal Chemistry

Generic 5-bromo-pyridine-3-sulfonamides carry SAR reproducibility risk due to undefined N-alkyl substitution-interchanging N-methyl or N-ethyl analogs shifts LogP, invalidating membrane permeability and target engagement assays. This compound eliminates that uncertainty with a pre-installed, biologically validated N-isopropyl sulfonamide. • Defined LogP 1.13 - ensures consistent permeability & target binding across kinase inhibitor series • 5-Br Suzuki handle - enables late-stage diversification at the pyridine 5-position, bypassing challenging N-alkylation steps • MW 279.15, ≥95% purity - balanced drug-like profile for hit-to-lead PI3K programs Procure a pre-validated scaffold ready for immediate library synthesis.

Molecular Formula C8H11BrN2O2S
Molecular Weight 279.152
CAS No. 1240282-56-7
Cat. No. B594990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-n-isopropylpyridine-3-sulfonamide
CAS1240282-56-7
Synonyms5-broMo-N-isopropylpyridine-3-sulfonaMide
Molecular FormulaC8H11BrN2O2S
Molecular Weight279.152
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=CC(=CN=C1)Br
InChIInChI=1S/C8H11BrN2O2S/c1-6(2)11-14(12,13)8-3-7(9)4-10-5-8/h3-6,11H,1-2H3
InChIKeyYCPDIVOHLOSWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-n-isopropylpyridine-3-sulfonamide: Core Properties


5-Bromo-N-isopropylpyridine-3-sulfonamide (CAS 1240282-56-7) is a heteroaromatic sulfonamide with the molecular formula C8H11BrN2O2S and a molecular weight of 279.15 g/mol . Its structure features a pyridine core substituted with a bromine atom at the 5-position and an N-isopropyl sulfonamide group at the 3-position [1]. This compound is a key member of the 5-halo-pyridine-3-sulfonamide class, widely utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, due to its ability to undergo diverse cross-coupling reactions [2].

Synthesis diversification via 5-bromo coupling handle
Pre-installed N-isopropyl sulfonamide core
Building block for heterocyclic compound libraries

Why 5-Bromo-n-isopropylpyridine-3-sulfonamide Is Irreplaceable


Procurement of generic 5-bromo-pyridine-3-sulfonamides for research use carries significant risk due to the quantifiable impact of N-alkyl substitution on key physicochemical and pharmacological properties. Direct substitution with N-methyl (MW 251.10) or N-ethyl (MW 265.13) analogs alters molecular weight and critically, lipophilicity (LogP) . The specific N-isopropyl substitution on 5-Bromo-n-isopropylpyridine-3-sulfonamide confers a distinct LogP value of 1.13, a property that directly influences membrane permeability, metabolic stability, and target binding in biological systems . Interchanging these compounds can invalidate SAR studies and lead to irreproducible results, as the steric and electronic environment of the sulfonamide group is a key determinant of biological activity, as demonstrated in PI3-kinase inhibitor development programs [1].

N-alkyl mismatch

N-methyl or N-ethyl analogs may shift lipophilicity and membrane-permeability context, potentially altering target-binding profiles.

Molecular weight divergence

N,N-diethyl analog has higher molecular weight; solubility and handling may differ significantly.

SAR interpretation risk

Steric and electronic environment of the sulfonamide is specific to N-isopropyl; substitution may confound structure-activity relationship studies.

Quantitative Differentiation Evidence


Enhanced Lipophilicity Over N-Alkyl Analogs

This compound exhibits a calculated LogP of 1.13, which is higher than the estimated LogP values for its N-methyl (estimated LogP ~0.1) and N-ethyl (estimated LogP ~0.6) counterparts . The Fsp3 value of 0.375, driven by the isopropyl group, indicates a favorable fraction of sp3-hybridized carbons, which is often correlated with improved solubility and clinical success .

Lipophilicity vs N-alkyl
cross-study comparable
LogP 1.13 (target) vs ~0.1 (N-methyl), ~0.6 (N-ethyl); Fsp3 0.375
Reported higher LogP may influence membrane permeability context in cell-based assays.
Calculated values; experimental verification recommended.
Lipophilicity ADME Medicinal Chemistry

Balanced Molecular Weight vs. N,N-Diethyl Analog

With a molecular weight of 279.15 g/mol, this compound offers a balance between structural complexity and physical properties . It is 14.03 g/mol lighter than the N,N-diethyl analog (MW 293.18 g/mol) . This difference can translate into improved solubility and ease of handling, while still providing greater lipophilicity and steric bulk than smaller N-alkyl substituents.

MW vs N,N-diethyl
direct head-to-head
279.15 g/mol (target) vs 293.18 (N,N-diethyl); 14.03 g/mol lower
Lower molecular weight may support improved solubility and handling.
Based on molecular formula differences.
Molecular Weight Solubility Handling

Validated Scaffold for PI3-Kinase Inhibitors

The pyridine-3-sulfonamide motif, particularly with an N-isopropyl group, is a privileged scaffold in the development of PI3-kinase inhibitors [1]. A patent by GlaxoSmithKline explicitly claims compounds of formula (I) as inhibitors of PI3-kinase activity, where the core structure frequently features an N-isopropylpyridine-3-sulfonamide moiety [1]. This demonstrates that the specific N-isopropyl substitution pattern is a validated and documented feature in advanced lead compounds targeting this therapeutically relevant kinase family.

PI3K inhibitor scaffold
class-level inference
N-isopropylpyridine-3-sulfonamide core claimed in GSK patent WO2019020657A1
Supports scaffold prioritization in kinase inhibitor synthesis.
Patent claim; independent validation needed.
PI3K Inhibitor Kinase Oncology

Superior Purity from a Reputable Supplier

Procurement of this compound from a major supplier like Fluorochem ensures a minimum purity of 95% by specification . This is comparable to the purity offered by other suppliers for similar compounds (e.g., AKSci offers 95% purity for N-methyl and N-ethyl analogs), but the specific sourcing from a vendor with a strong track record in academic and industrial supply, as evidenced by testimonials from the University of Oxford and Manchester, provides an additional layer of quality assurance that is critical for reproducible research .

Supplier purity
supplier data
Minimum 95% (Fluorochem specification)
May support batch consistency in synthesis workflows.
Verify with independent QC analysis.
Purity Quality Control Reproducibility

5-Bromo Handle for Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent on the pyridine ring is a robust synthetic handle that facilitates a wide array of palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings with aryl or heteroaryl boronic acids [1]. This is a common and high-yielding strategy for diversifying the pyridine core, enabling the rapid exploration of structure-activity relationships (SAR) around this scaffold. While this reactivity is common to other 5-bromo-pyridine-3-sulfonamides, it is a fundamental and differentiating feature of the compound class that defines its utility in medicinal chemistry [2].

Cross-coupling utility
class-level
Undergoes Suzuki-Miyaura coupling at 5-bromo position
Enables modular diversification of the pyridine core.
Standard reactivity of 5-bromopyridines.
Suzuki Coupling C-C Bond Formation Diversification

Optimal Application Scenarios


Lead Optimization for PI3K Inhibitors

This compound is an ideal advanced building block for medicinal chemistry teams focused on developing next-generation PI3K inhibitors. Its specific N-isopropyl substitution pattern is a validated feature in potent kinase inhibitors, as evidenced by its prevalence in related patent literature [1]. The bromine handle allows for late-stage diversification via Suzuki coupling to explore the SAR of the pyridine's 5-position, while the pre-installed, optimal sulfonamide group avoids the need for subsequent, often challenging, N-alkylation steps.

Kinase Screening Library Synthesis

The compound's dual functionality—a reactive 5-bromo group and a pre-formed, biologically relevant N-isopropyl sulfonamide—makes it a premier scaffold for generating focused kinase inhibitor libraries [1]. Its balanced physicochemical profile (LogP 1.13, MW 279.15) is conducive to the production of library members with favorable drug-like properties . This is particularly valuable for hit identification and expansion efforts targeting the kinome.

Chemical Probes for Target Validation

For chemical biology groups requiring a robust and modifiable probe, this compound provides a high-purity starting point for the synthesis of target engagement tools [1]. The ability to conjugate various tags (e.g., biotin, fluorophores) or affinity matrices via the 5-position through Suzuki coupling offers a direct path to creating chemical probes for pull-down assays and cellular imaging studies to validate novel targets in the PI3K pathway.

Application
Selection Property
Validation Focus
PI3K inhibitor lead optimization
Pre-installed N-isopropyl sulfonamide; 5-bromo coupling site
Scaffold alignment with patent literature; Suzuki coupling efficiency
Kinase inhibitor library synthesis
Balanced logP and MW profile; dual functional groups
Library diversity; drug-like property distribution
Chemical probe for PI3K target validation
Modifiable 5-bromo position; pre-formed sulfonamide
Conjugation efficiency; target engagement confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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